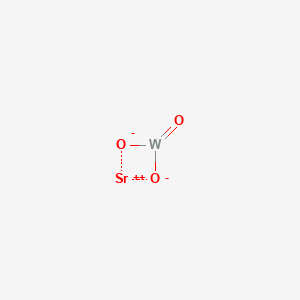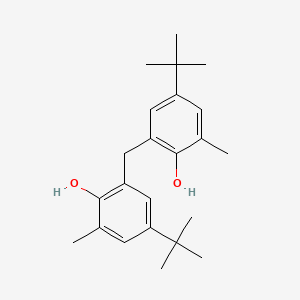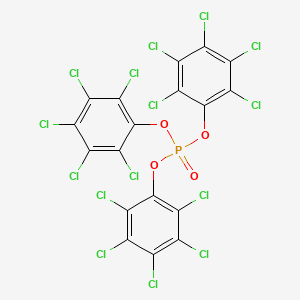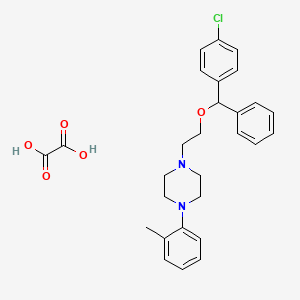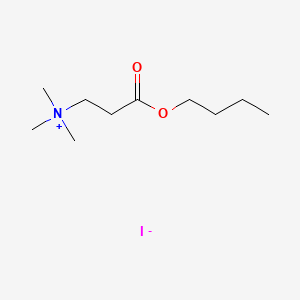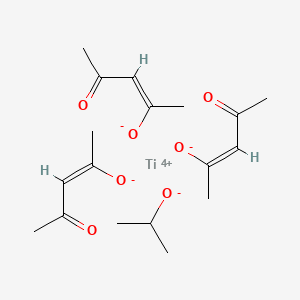
Tris(pentane-2,4-dionato-O,O')(propan-2-olato)titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRIS-(PENTANE-2,4-DIONATO-O,O’)(PROPAN-2-OLATO)TITANIUM: is an organometallic compound with the chemical formula C16H28O6Ti Titanium diisopropoxide bis(acetylacetonate) . This compound is characterized by its ability to form stable complexes with various ligands, making it a valuable reagent in organic synthesis and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TRIS-(PENTANE-2,4-DIONATO-O,O’)(PROPAN-2-OLATO)TITANIUM typically involves the reaction of titanium tetraisopropoxide with acetylacetone in an inert atmosphere. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: TRIS-(PENTANE-2,4-DIONATO-O,O’)(PROPAN-2-OLATO)TITANIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: Ligand exchange reactions are common, where the acetylacetonate ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various ligands such as phosphines or amines under inert atmosphere.
Major Products:
Oxidation: Titanium dioxide.
Reduction: Lower oxidation state titanium complexes.
Substitution: New titanium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: TRIS-(PENTANE-2,4-DIONATO-O,O’)(PROPAN-2-OLATO)TITANIUM is widely used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also used in the preparation of titanium-based materials and coatings .
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and as a precursor for titanium-based drugs. Its ability to form stable complexes with various ligands makes it useful in drug delivery systems .
Industry: Industrially, it is used in the production of high-performance materials, including ceramics, polymers, and composites. It is also employed in the manufacture of pigments and coatings due to its excellent thermal stability and resistance to chemical degradation .
Mecanismo De Acción
The mechanism by which TRIS-(PENTANE-2,4-DIONATO-O,O’)(PROPAN-2-OLATO)TITANIUM exerts its effects involves the coordination of the titanium center with various ligands. This coordination facilitates the formation of stable complexes, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands[5][5].
Comparación Con Compuestos Similares
Titanium tetraisopropoxide: Another titanium-based compound used in similar applications but with different reactivity and stability.
Titanium(IV) oxide: A common titanium compound used in pigments and coatings.
Titanium(IV) chloride: Used in organic synthesis and as a catalyst in various reactions.
Uniqueness: TRIS-(PENTANE-2,4-DIONATO-O,O’)(PROPAN-2-OLATO)TITANIUM is unique due to its ability to form stable complexes with a wide range of ligands, making it highly versatile in both research and industrial applications. Its stability and reactivity profile make it a valuable reagent in various chemical processes .
Propiedades
Número CAS |
43184-66-3 |
|---|---|
Fórmula molecular |
C18H28O7Ti |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
(Z)-4-oxopent-2-en-2-olate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C5H8O2.C3H7O.Ti/c3*1-4(6)3-5(2)7;1-3(2)4;/h3*3,6H,1-2H3;3H,1-2H3;/q;;;-1;+4/p-3/b3*4-3-;; |
Clave InChI |
DLAKNSUYEXQGOO-KJVLTGTBSA-K |
SMILES isomérico |
CC([O-])C.C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |
SMILES canónico |
CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


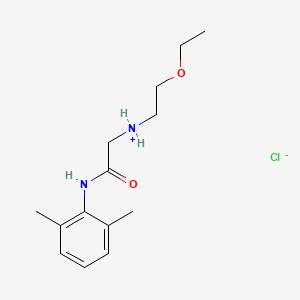
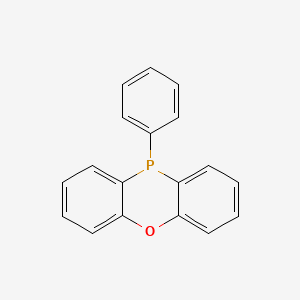

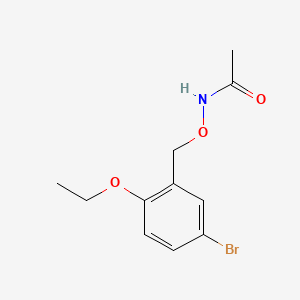
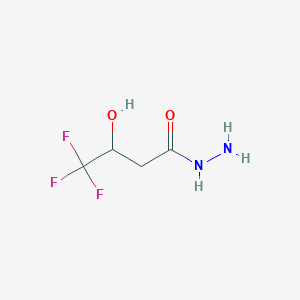
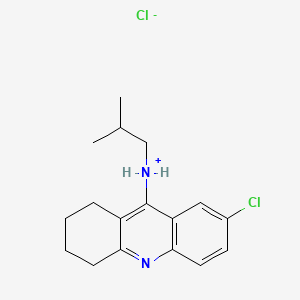
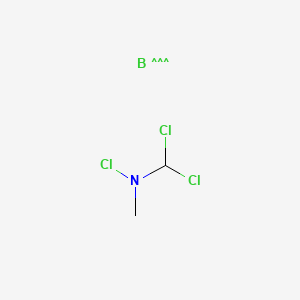
![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)
